N-Methylpropylamine: A Comprehensive Technical Guide
N-Methylpropylamine: A Comprehensive Technical Guide
CAS Number: 627-35-0
This technical guide provides an in-depth overview of N-Methylpropylamine, a secondary amine with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
N-Methylpropylamine is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1] It is an organic compound classified as a secondary amine, with a methyl and a propyl group attached to the nitrogen atom.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁N | [1][2] |
| Molecular Weight | 73.14 g/mol | [2][3] |
| CAS Number | 627-35-0 | [1][2] |
| Boiling Point | 61-63 °C | [4] |
| Density | 0.713 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.394 | [4] |
| Flash Point | -32 °C (-25.6 °F) - closed cup | [5] |
| Solubility | Soluble in water. | [1] |
| pKa | 10.76 ± 0.10 (Predicted) |
Safety and Hazard Information
N-Methylpropylamine is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[6]
GHS Hazard Statements:
GHS Pictograms:
Flame, Corrosive
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include wearing protective gloves, protective clothing, eye protection, and face protection.[7] Keep the container tightly closed and in a well-ventilated place.[7] In case of fire, use CO2, dry chemical, or foam for extinction.[7]
Synthesis and Purification
N-Methylpropylamine is primarily synthesized through the reductive amination of propanal with methylamine. This common method for creating secondary amines involves the formation of an intermediate imine, which is then reduced to the final amine product.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative example based on general procedures for reductive amination.
Materials:
-
Propanal
-
Methylamine (e.g., 40% solution in water or 2M in methanol)
-
Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve propanal in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the cooled propanal solution while stirring. The reaction mixture is typically stirred for several hours to form the imine intermediate.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several more hours or overnight.
-
Quench the reaction by slowly adding water or a dilute acid solution.
-
Extract the aqueous layer with an organic solvent like diethyl ether.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Methylpropylamine.
Purification by Distillation
Due to its relatively low boiling point, N-Methylpropylamine can be effectively purified by fractional distillation.
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the crude N-Methylpropylamine in the distillation flask with boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of N-Methylpropylamine (61-63 °C).
Analytical Characterization
The purity and identity of N-Methylpropylamine can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol: GC-MS Analysis
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent). Carrier Gas: Helium. Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane or methanol). Oven Program: A temperature gradient program is typically used, for example, starting at 50°C and ramping up to 250°C. MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified N-Methylpropylamine in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl and propyl groups. Expected chemical shifts (in CDCl₃) would be approximately:
-
A triplet for the methyl group of the propyl chain.
-
A sextet for the methylene group adjacent to the methyl group in the propyl chain.
-
A triplet for the methylene group attached to the nitrogen.
-
A singlet for the methyl group attached to the nitrogen.
-
A broad singlet for the N-H proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
Applications in Research and Drug Development
N-Methylpropylamine serves as a versatile building block in organic synthesis.[1] Its primary application lies in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is a key intermediate for the production of various active pharmaceutical ingredients and pesticides.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of N-Methylpropylamine.
Biological Activity and Metabolism
While the primary role of N-Methylpropylamine is as a synthetic intermediate, some studies have explored the metabolism of related short-chain amines. For instance, research on the metabolism of n-propylamine in certain bacteria has shown it can be metabolized via the methylmalonyl-succinate pathway. However, specific signaling or metabolic pathways for N-Methylpropylamine in mammals are not well-documented in publicly available literature. Its structural similarity to some biogenic amines suggests potential interactions with amine receptors or enzymes, but this remains an area for further investigation. The nitrosated derivative, N-nitrosomethylpropylamine, has been studied for its carcinogenic properties.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 6. fishersci.com [fishersci.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
